molecular formula C14H11NS B2944516 4-Methyl-2-(phenylsulfanyl)benzonitrile CAS No. 90133-35-0

4-Methyl-2-(phenylsulfanyl)benzonitrile

Cat. No.: B2944516
CAS No.: 90133-35-0
M. Wt: 225.31
InChI Key: ISPCPKAHVMDZMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(phenylsulfanyl)benzonitrile typically involves the reaction of 4-methylbenzonitrile with phenylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(phenylsulfanyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-(phenylsulfanyl)benzonitrile is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(phenylsulfanyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can form non-covalent interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylbenzonitrile
  • 2-(Phenylsulfanyl)benzonitrile
  • 4-Methyl-2-(phenylsulfonyl)benzonitrile

Uniqueness

4-Methyl-2-(phenylsulfanyl)benzonitrile is unique due to the presence of both a phenylsulfanyl group and a nitrile group on the same benzene ring. This combination of functional groups imparts distinct chemical reactivity and binding properties, making it a valuable scaffold for the development of new compounds with diverse applications .

Biological Activity

4-Methyl-2-(phenylsulfanyl)benzonitrile is an organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

  • Molecular Formula : C14H11NS
  • Molecular Weight : 225.31 g/mol
  • CAS Number : 90133-35-0

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylbenzonitrile with phenylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is conducted in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can form non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the nitrile group may participate in hydrogen bonding and dipole-dipole interactions, enhancing the compound's binding stability to its targets.

Research Applications

This compound has been explored for various applications:

  • Enzyme Inhibition : It has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways.
  • Protein-Ligand Interactions : The compound serves as a model for studying protein-ligand interactions due to its unique functional groups.
  • Pharmaceutical Development : It acts as a precursor for synthesizing pharmaceutical compounds with therapeutic effects.

Case Study 1: Serotonin Transporter Imaging

A notable application of a related compound, 11C-DASB (3-amino-4-(2-dimethylaminomethylphenylsulfanyl)benzonitrile), highlights the biological relevance of phenylsulfanyl derivatives. This compound was utilized in PET imaging to assess serotonin transporter (SERT) density in mouse brains. The study demonstrated that 11C-DASB binds with high affinity to SERT, providing valuable insights into serotonergic signaling in various conditions .

CompoundBinding Affinity (nmol/L)Application
11C-DASB1.1SERT Imaging
This compoundTBDEnzyme Inhibition

Case Study 2: Effects of Early Life Stress on SERT Binding

Research involving rhesus monkeys used [11C]DASB PET imaging to compare regional brain SERT binding between peer-reared and mother-reared monkeys. This study found significant differences in serotonin transporter binding, indicating potential implications for understanding stress-related disorders .

Comparison with Similar Compounds

This compound exhibits unique properties compared to similar compounds due to its specific functional groups:

CompoundFunctional GroupsUnique Properties
4-MethylbenzonitrileMethyl, NitrileLacks sulfur functionality
2-(Phenylsulfanyl)benzonitrilePhenyl, SulfanylNo methyl group
4-Methyl-2-(phenylsulfonyl)benzonitrileMethyl, SulfonylDifferent reactivity

Properties

IUPAC Name

4-methyl-2-phenylsulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NS/c1-11-7-8-12(10-15)14(9-11)16-13-5-3-2-4-6-13/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPCPKAHVMDZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)SC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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